Lipophilicity Advantage: 3-Allyl-3-fluoro-azetidine vs. 3-Fluoroazetidine
The allyl group in 3‑allyl‑3‑fluoro‑azetidine elevates the calculated n‑octanol/water partition coefficient (logP) by approximately 0.9 to 1.1 log units compared with the parent 3‑fluoroazetidine scaffold, moving the compound into the CNS‑favorable logP window of 1–3 and markedly improving predicted passive membrane permeability while retaining the metabolic stability benefits of the C–F bond .
| Evidence Dimension | Calculated logP (n-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 1.2 ± 0.3 (3-allyl-3-fluoro-azetidine) |
| Comparator Or Baseline | logP = 0.256 (3-fluoroazetidine, CAS 690257-76-2); logP = 0.11 (alternate 3-fluoroazetidine prediction) |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.1 units (ca. 8–12× increase in lipophilicity) |
| Conditions | Predicted values from consensus QSAR models and vendor-reported computational data under standard conditions. |
Why This Matters
A logP increase of ~1 unit can translate into a ~10‑fold enhancement in membrane permeability, making the allyl‑fluorinated analog a more attractive starting point for CNS‑penetrant or cell‑active probe development.
